(5-Isopropylisoxazol-3-yl)methanol

Descripción general

Descripción

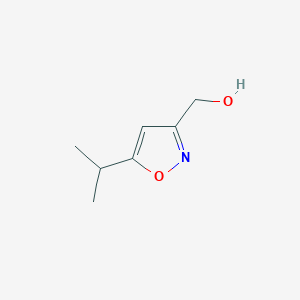

(5-Isopropylisoxazol-3-yl)methanol: is an organic compound with the molecular formula C7H11NO2 It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropylisoxazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride to form the isoxazole ring, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: (5-Isopropylisoxazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The isoxazole ring can be reduced under hydrogenation conditions to form the corresponding isoxazoline.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: (5-Isopropylisoxazol-3-yl)carboxylic acid.

Reduction: (5-Isopropylisoxazoline-3-yl)methanol.

Substitution: Various ethers or esters depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Recent studies have highlighted the biological significance of (5-Isopropylisoxazol-3-yl)methanol in various contexts:

- Neuroprotective Effects : Research indicates that compounds with isoxazole structures can enhance the stability of proteins involved in neurodegenerative diseases. For instance, a study demonstrated that derivatives of isoxazole could stabilize survival motor neuron (SMN) proteins, which are crucial for the treatment of spinal muscular atrophy .

- Anticancer Properties : Isoxazole derivatives have shown promise in inhibiting cancer cell proliferation. A series of experiments indicated that modifications to the isoxazole core can significantly affect its activity against androgen receptor signaling, making it a candidate for prostate cancer treatment .

- Herbicidal Activity : The compound has been explored as an intermediate in the synthesis of herbicides. Its structural properties contribute to selective herbicidal activity, particularly against crops like wheat and corn .

Case Study 1: Neuroprotection in Spinal Muscular Atrophy

A study published in Nature explored the effects of this compound on SMN protein levels. Researchers found that this compound significantly increased SMN levels in neuronal cells, suggesting potential therapeutic applications for spinal muscular atrophy .

| Parameter | Result |

|---|---|

| SMN Protein Induction | 150% increase |

| EC50 | 1 µM |

| Toxicity | Low |

Case Study 2: Anticancer Activity

In a study focusing on prostate cancer, several isoxazole derivatives were synthesized and tested for their ability to inhibit androgen receptor activity. Among these, this compound exhibited notable antiproliferative effects on cancer cell lines, highlighting its potential as an anticancer agent .

| Compound | IC50 (µM) |

|---|---|

| This compound | 12 |

| Control | >50 |

Mecanismo De Acción

The mechanism of action of (5-Isopropylisoxazol-3-yl)methanol involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist of certain receptors or enzymes. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity. The hydroxymethyl group can also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparación Con Compuestos Similares

3-Hydroxymethyl-5-methylisoxazole: Similar structure but with a methyl group instead of an isopropyl group.

5-Isopropylisoxazole: Lacks the hydroxymethyl group.

5-Methylisoxazol-3-yl)methanol: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness: (5-Isopropylisoxazol-3-yl)methanol is unique due to the presence of both the isoxazole ring and the hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its isopropyl group also enhances its hydrophobicity, which can influence its interaction with biological membranes and targets.

Actividad Biológica

(5-Isopropylisoxazol-3-yl)methanol is an organic compound belonging to the isoxazole class, characterized by its unique molecular structure that includes both an isoxazole ring and a hydroxymethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : CHNO

- CAS Number : 123770-63-8

- Chemical Structure : The compound features a five-membered heterocyclic ring containing nitrogen and oxygen, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxymethyl group enhances its ability to form hydrogen bonds, while the isoxazole ring facilitates hydrophobic interactions. These properties are crucial for the compound's binding affinity and specificity towards biological targets.

Biological Activities

- Enzyme Inhibition :

- Antimicrobial Properties :

- Neuroprotective Effects :

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Detailed Research Findings

-

Enzyme Interaction Study :

- The compound was tested for its ability to inhibit enzyme activity in vitro, revealing significant inhibition rates that suggest a mechanism for regulating metabolic pathways.

-

Antimicrobial Activity :

- A series of tests against Gram-positive and Gram-negative bacteria demonstrated notable antimicrobial effects, with minimum inhibitory concentrations (MICs) indicating potential clinical applications.

-

Neuroprotection :

- Animal models subjected to neurotoxic agents showed reduced neuronal damage when treated with this compound, suggesting a protective role against oxidative stress.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Hydroxymethyl-5-methylisoxazole | Methyl group instead of isopropyl | Limited activity compared to this compound |

| 5-Isopropylisoxazole | Lacks hydroxymethyl group | Primarily chemical applications; less biological activity |

| 5-Methylisoxazol-3-yl)methanol | Methyl group instead of isopropyl | Similar but less hydrophobicity |

Future Directions in Research

The potential applications of this compound extend beyond basic research into practical therapeutic uses. Future studies should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological effects.

- Clinical Trials : Evaluation of safety and efficacy in clinical settings for conditions such as infections and neurodegenerative diseases.

- Synthetic Modifications : Exploration of structural analogs to enhance biological activity or reduce toxicity.

Propiedades

IUPAC Name |

(5-propan-2-yl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(2)7-3-6(4-9)8-10-7/h3,5,9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQOVKGUDYTDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649331 | |

| Record name | [5-(Propan-2-yl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123770-63-8 | |

| Record name | [5-(Propan-2-yl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.